Unveiling the Potential of (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole: A Technical Overview
Unveiling the Potential of (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole, identified by the CAS number 1353644-77-5, is a bicyclic diamine that has garnered interest as a versatile building block in the field of medicinal chemistry. Its rigid, stereochemically defined structure makes it an attractive scaffold for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its chemical properties, potential applications, and the synthesis of related structures.
Chemical and Physical Properties
(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole is a derivative of pyrrolidine. The stereochemistry of the molecule is crucial for its application in the development of targeted therapies.[1][2] While extensive experimental data is not publicly available, predicted properties provide some insight into its characteristics.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂ | [3] |
| Molecular Weight | 126.20 g/mol | [3] |
| Boiling Point (Predicted) | 161.5 ± 8.0 °C | [1] |
| Density (Predicted) | 0.970 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 11.04 ± 0.20 | [1] |
Table 1: Physicochemical Properties of (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole
Synthesis and Chemical Reactions
Detailed experimental protocols for the synthesis of (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole are not readily found in publicly accessible literature, suggesting that its preparation may be part of proprietary drug discovery programs. However, general methods for the synthesis of pyrrole and its derivatives are well-established. Common synthetic routes include the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.
The N-methylation of the hexahydropyrrolo[3,4-b]pyrrole core is a key synthetic step. A general workflow for such a transformation is outlined below.
Figure 1: Generalized workflow for the N-methylation of a hexahydropyrrolo[3,4-b]pyrrole scaffold.
Applications in Drug Discovery
The primary application of (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole is as a key intermediate in the synthesis of biologically active molecules.[1] Its rigid bicyclic structure is valuable in medicinal chemistry for several reasons:
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Mimicking Peptide Motifs: The defined spatial arrangement of its nitrogen atoms can mimic the turns and folds of peptides, allowing for the design of small molecule mimetics that can interact with protein targets.[2]
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Metabolic Stability: The saturated heterocyclic system can enhance the metabolic stability of a drug candidate, leading to improved pharmacokinetic properties.[2]
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Receptor Selectivity: The conformational rigidity of the scaffold can help in achieving higher selectivity for a specific receptor subtype, reducing off-target effects.[2]
This compound is particularly noted for its use in the development of agents targeting neurological disorders.[2] The ability of small molecules containing this scaffold to potentially cross the blood-brain barrier makes them suitable for targeting central nervous system pathologies.[2]
While specific drug candidates synthesized from this intermediate are not publicly disclosed, the broader class of pyrrole-containing compounds has shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Biological Activity of Related Pyrrole Derivatives
Although quantitative biological data for compounds directly derived from (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole is not available in the searched literature, studies on other pyrrole derivatives highlight the therapeutic potential of this chemical class. For instance, various substituted pyrroles have been investigated for their activity against a range of biological targets.
The general process of utilizing a chemical intermediate like (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole in a drug discovery program is depicted in the following logical workflow.
Figure 2: A logical workflow illustrating the role of a core scaffold in a typical drug discovery pipeline.
Conclusion
(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole represents a valuable, stereochemically defined building block for the synthesis of complex molecular architectures with potential therapeutic applications. While detailed public data on its synthesis and direct use in drug development is limited, its structural features suggest significant potential for the creation of novel drugs, particularly for neurological disorders. Further research and disclosure of experimental data will be crucial to fully unlock the therapeutic possibilities of this intriguing molecule.
